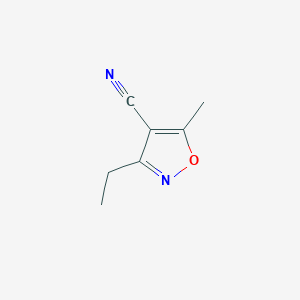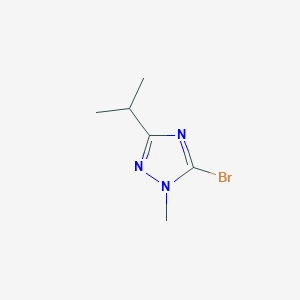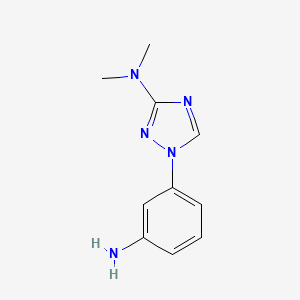
1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine
説明
The compound “1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The 3-aminophenyl group suggests the presence of an aromatic ring with an amino group attached, which could contribute to various chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar 1,2,4-triazole ring, due to the sp2 hybridization of the ring atoms. The presence of the 3-aminophenyl group could introduce some degree of conformational flexibility, depending on its attachment point on the triazole ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The amino group on the phenyl ring could act as a nucleophile in reactions, while the triazole ring might participate in reactions as a whole, such as in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in hydrogen bonding capabilities, influencing its solubility in different solvents .科学的研究の応用
Chemical Structure Analysis : A study by Dolzhenko et al. (2008) discussed the crystallization of a related triazole compound, highlighting the planar nature of the triazolo[1,5-a][1,3,5]triazine heterocyclic core and the involvement of methyl groups in weak intramolecular hydrogen bonds. This research provides insights into the structural characteristics of similar triazole compounds (Dolzhenko, Tan, Koh, Woo, & Chui, 2008).
Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized various triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Rearrangements in Photochemistry : Buscemi, Vivona, and Caronna (1996) investigated the photochemistry of oxadiazoles in the presence of nitrogen nucleophiles, leading to the formation of triazoles. This research sheds light on the behavior of triazole compounds under specific conditions and their potential applications in photochemical processes (Buscemi, Vivona, & Caronna, 1996).
Functional Modification of Polymers : Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amines, including triazole derivatives. This research highlights the application of triazole compounds in enhancing the properties of polymers for potential medical applications (Aly & El-Mohdy, 2015).
Synthesis of Aminomethylenebisphosphonates : Miszczyk et al. (2017) reported the synthesis of aminomethylenebisphosphonates using 3-amino-1,2,4-triazole, demonstrating the versatility of triazole compounds in synthesizing compounds with potential antiosteoporotic activities (Miszczyk, Wieczorek, Gałęzowska, Dziuk, Wietrzyk, & Chmielewska, 2017).
Electrophilicity-Nucleophilicity Relations in Chemistry : Dichiarante, Fagnoni, and Albini (2008) used a related N,N-dimethyl-4-aminophenyl cation as an electrophilic probe to determine the relative reactivity of nucleophiles, providing insights into the reactivity of similar compounds in chemical reactions (Dichiarante, Fagnoni, & Albini, 2008).
将来の方向性
特性
IUPAC Name |
1-(3-aminophenyl)-N,N-dimethyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14(2)10-12-7-15(13-10)9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDFCEKYWDVOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=N1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |
CAS RN |
1797636-14-6 | |
| Record name | 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)

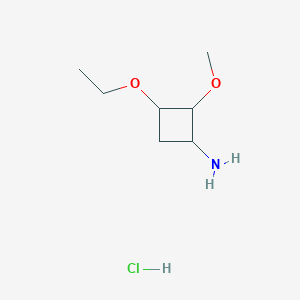
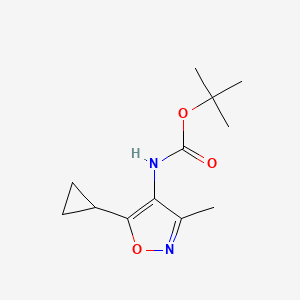
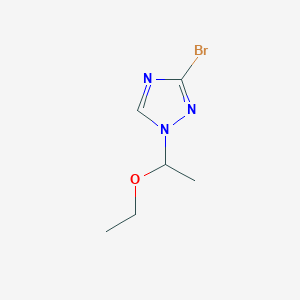

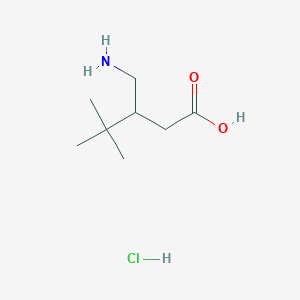
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)

![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)
